molecular formula C17H16N2O B585073 Benzyl-3-propenyloxy-1H-indazole CAS No. 25854-83-5

Benzyl-3-propenyloxy-1H-indazole

Cat. No.: B585073
CAS No.: 25854-83-5
M. Wt: 264.328
InChI Key: QWJCYGTWNYUCFF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1H-indazoles, which includes Benzyl-3-propenyloxy-1H-indazole, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The empirical formula for a similar compound, 1-Benzyl-3-hydroxy-1H-indazole, is C14H12N2O . The CAS Number is 2215-63-6 . The molecular weight is 224.26 .


Chemical Reactions Analysis

The synthesis of 1H-indazoles involves various chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .

Scientific Research Applications

Enzyme Activation and Biological Evaluation

Research into Benzyl-3-propenyloxy-1H-indazole derivatives has shown promising applications in activating the nitric oxide receptor, soluble guanylate cyclase. Studies have identified compounds like 1-benzyl-3-(3-dimethylaminopropyloxy)indazole as potent activators of this enzyme, highlighting their potential in inhibiting platelet aggregation. This activity suggests a role in cardiovascular diseases where platelet aggregation is a critical factor. The structure-activity relationship (SAR) studies around these compounds emphasize the importance of specific substituents for enzyme activity, offering insights into designing more effective therapeutic agents. These compounds have also demonstrated pharmacokinetic properties with modest oral bioavailability, indicating potential for further development as drugs (Selwood et al., 2001).

Antiproliferative and Differentiation Induction Properties

Further extending the scope of this compound, derivatives have been synthesized with the aim of exploring their biological activities, especially in terms of antiproliferative effects and the induction of differentiation in cancer cells. Compounds derived from this chemical structure have been tested for their ability to differentiate and proliferate HL-60 cells, both with and without the presence of all-trans retinoic acid (ATRA). They have shown selective antiproliferative activities for specific cancer cell lines, suggesting these derivatives as potential lead compounds for cancer treatment. This area of research opens up new avenues for developing therapies against a range of cancers, underscoring the versatility of this compound derivatives in medicinal chemistry (郭瓊文, 2006).

Molecular Pharmacology and Future Perspectives

The pharmacological landscape of this compound and its derivatives is enriched by comprehensive reviews on their synthetic strategies and molecular pharmacology. These reviews delve into the chemical and biological properties of indazoles, including this compound, highlighting their significance in drug development for a plethora of diseases. The insights into the tautomerism of indazoles, their synthetic pathways, and biological activities pave the way for future research directions. These compounds, due to their biological activities, including roles in treating cancers and cardiovascular diseases, represent a fertile ground for the development of new therapeutic agents, reflecting the broad utility of this compound in scientific research (Mal et al., 2022).

Safety and Hazards

The safety data sheet for Benzyl-3-propenyloxy-1H-indazole includes hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

Future Directions

Indazole-containing derivatives, including Benzyl-3-propenyloxy-1H-indazole, have a wide range of pharmacological activities and have gained considerable attention in the field of medicinal chemistry . Future research may focus on developing new synthetic approaches and exploring their potential medicinal applications .

Properties

IUPAC Name

1-benzyl-3-prop-2-enoxyindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-2-12-20-17-15-10-6-7-11-16(15)19(18-17)13-14-8-4-3-5-9-14/h2-11H,1,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJCYGTWNYUCFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40700855
Record name 1-Benzyl-3-[(prop-2-en-1-yl)oxy]-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25854-83-5
Record name 1-Benzyl-3-[(prop-2-en-1-yl)oxy]-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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